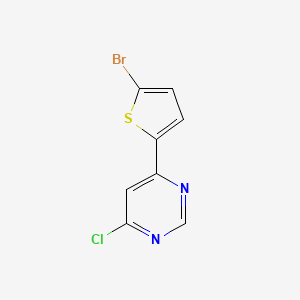

4-(5-Bromothiophen-2-yl)-6-chloropyrimidine

Übersicht

Beschreibung

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. It may also discuss any challenges encountered during the synthesis and how they were overcome .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to obtain a detailed picture of the molecule, including the positions of the atoms and the lengths and angles of the bonds .Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties such as acidity/basicity, reactivity with other substances, and stability under various conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

A study detailed the solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, demonstrating the compounds' good yields and antibacterial as well as antifungal activities. This research highlighted the drug-like nature of these compounds through ADMET prediction (Sharma et al., 2022).

Quantum Chemical Characterization

Another study investigated hydrogen bonding sites in pyrimidine compounds derivatives using quantum chemistry methods. It identified major hydrogen bonding sites in these derivatives, contributing to a deeper understanding of their chemical interactions (Traoré et al., 2017).

Structural and Nonlinear Optical Exploration

Research on thiopyrimidine derivatives examined their significance in medicine and nonlinear optics (NLO), providing insight into the structural parameters and NLO properties of selected phenyl pyrimidine derivatives. This study underscored the importance of the pyrimidine ring in various biological and technological applications (Hussain et al., 2020).

Halogen/Halogen Displacement

A synthesis method involving silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, including pyrimidines, was described, showcasing a versatile approach to modify these compounds for further applications (Schlosser & Cottet, 2002).

Antimicrobial and Anticancer Activity

A Schiff base derived from 5-bromothiophene-2-carboxaldehyde and 4-amino antipyrine demonstrated effective cytotoxic activity against A549 cell lines, showcasing the potential of bromothiophene derivatives in cancer treatment (M et al., 2022).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, it’s plausible that 4-(5-Bromothiophen-2-yl)-6-chloropyrimidine may interact with palladium catalysts in similar chemical reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with the electrophilic organic group. In transmetalation, the organic group is transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions, it may be involved in the synthesis of complex organic compounds . The downstream effects would depend on the specific compounds being synthesized.

Result of Action

As a potential participant in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of carbon–carbon bonds, facilitating the synthesis of complex organic compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(5-bromothiophen-2-yl)-6-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2S/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARAYPFXQWJZFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)

![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)

![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)